molecular formula C16H13F3N2O B8211986 (R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8211986
M. Wt: 306.28 g/mol
InChI Key: XRYUZAIXSTXRQH-CYBMUJFWSA-N
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Description

®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, a benzyl group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the preparation of the pyridine ring with a trifluoromethyl group. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring using reagents such as trifluoromethyl copper or trifluoromethyl iodide . The benzyl group is then introduced through a benzylation reaction, and the dihydrooxazole ring is formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Fluoride ions, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery and development .

Medicine

In medicine, ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its unique properties make it effective in protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, while the pyridine and dihydrooxazole rings contribute to its overall stability and reactivity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and dihydrooxazoles. Examples are:

Uniqueness

What sets ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole apart is its combination of a trifluoromethyl group with a benzyl group and a dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4R)-4-benzyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-20-14(9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYUZAIXSTXRQH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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